
Benzyl-2-Amino-2-desoxy-α-D-galactopyranosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is a chemical compound known for its role as an inhibitor of O-linked glycosylation. This compound is often used in biochemical and biomedical research due to its ability to interfere with glycosylation processes, which are crucial for the proper functioning of many biological molecules .
Wissenschaftliche Forschungsanwendungen
Inhibition of O-Glycosylation
Benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside has been extensively studied for its role in inhibiting O-glycosylation, which affects various cellular processes:
- HIV Research : A study demonstrated that treatment with benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside significantly increased HIV infectivity and replication rates in vitro. Specifically, it enhanced the percentage of HIV-infected cells by 30-fold when used in conjunction with viral stocks grown in its presence . This suggests potential applications in understanding the mechanisms of viral infections and developing therapeutic strategies against HIV.
Study Focus | Result | Significance |
---|---|---|
HIV infectivity | 30-fold increase in infected cells | Potential therapeutic target for HIV control |
Viral particle production | 74-fold increase | Insights into viral replication dynamics |
Cancer Research
The compound has shown promise in cancer research by enhancing the efficacy of chemotherapeutic agents:
- Enhanced Cell Death : In Capan-1 and HPAF-II pancreatic cancer cell lines, benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside enhanced cell death induced by 5-fluorouracil . This indicates its potential as a co-treatment agent to improve the effectiveness of existing cancer therapies.
Cancer Cell Line | Treatment | Effect |
---|---|---|
Capan-1 | 5-fluorouracil + BAGN | Increased cell death |
HPAF-II | 5-fluorouracil + BAGN | Increased cell death |
Glycoprotein Targeting
Benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside disrupts glycoprotein targeting in various cell lines:
- Disruption Mechanism : It inhibits the activity of sialyltransferases and affects mucin biosynthesis, which is vital for proper cellular function and signaling . This disruption can be leveraged to study glycoprotein-related diseases.
HIV Research Case Study
In a controlled laboratory setting, researchers treated PHA-blast target cells with benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside to assess its impact on HIV replication:
- The study found that cells treated with this compound exhibited altered expression of surface markers associated with T-cell activation and HIV co-receptor usage, indicating a complex interaction between glycosylation processes and viral dynamics .
Cancer Treatment Case Study
A separate investigation focused on pancreatic cancer cells revealed that combining benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside with standard chemotherapy led to improved outcomes:
Wirkmechanismus
Target of Action
The primary target of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is the β1,3-galactosyltransferase enzyme involved in O-glycosylation elongation . This enzyme plays a crucial role in the extension of O-glycan chains, a process vital for various cellular functions.
Mode of Action
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside acts as a competitive inhibitor of O-glycan chain extension . It mimics the structure of GalNAc-α-1-O-serine/theonine, the natural substrate of the β1,3-galactosyltransferase enzyme . By binding to the active site of the enzyme, it prevents the natural substrate from attaching, thereby inhibiting the extension of the O-glycan chain .
Biochemical Pathways
The inhibition of O-glycan chain extension by Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside affects the O-glycosylation pathway . This pathway is responsible for the addition of sugar moieties to proteins, which is crucial for protein stability, localization, and function. The disruption of this pathway can have downstream effects on various cellular processes that depend on glycosylated proteins.
Pharmacokinetics
It is known to be soluble in methanol , which suggests that it may be well-absorbed in the body. It is stored at -20° C, indicating that it may require specific storage conditions to maintain its stability and efficacy .
Result of Action
The inhibition of O-glycan chain extension by Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside can lead to changes in the function of glycosylated proteins . For example, it has been shown to suppress mucin biosynthesis and inhibit MUC1 expression in breast cancer cell line MDF-7 . Mucins are heavily glycosylated proteins that play a role in cell signaling, protection, and lubrication.
Biochemische Analyse
Biochemical Properties
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is soluble in methanol . It is used in biochemical reactions, particularly in proteomics research
Temporal Effects in Laboratory Settings
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is stable and can be stored at -20° C . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied.
Vorbereitungsmethoden
The synthesis of Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside typically involves the protection and modification of appropriate pyranose sugar derivatives. One common method includes the benzylation of 2-amino-2-deoxy-D-galactose, followed by acetylation to yield the desired compound . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution where the benzyl group can be replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.
Vergleich Mit ähnlichen Verbindungen
Benzyl 2-Amino-2-deoxy-alpha-D-galactopyranoside is unique due to its specific inhibition of O-linked glycosylation. Similar compounds include:
Benzyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside: Also an inhibitor of glycosylation but with different functional groups.
Benzyl N-acetyl-alpha-D-galactosaminide: Another glycosylation inhibitor with similar applications.
These compounds share similar structures and functions but differ in their specific chemical properties and applications.
Biologische Aktivität
Benzyl 2-amino-2-deoxy-alpha-D-galactopyranoside (BAGN) is a compound that has garnered attention in the field of biological research, particularly for its role in modulating glycosylation processes and its potential therapeutic applications. This article delves into the biological activity of BAGN, focusing on its effects on HIV replication, its mechanism of action, and relevant case studies.
BAGN acts primarily as an inhibitor of O-glycosylation, which is a post-translational modification critical for the function of many proteins. It mimics GalNAc-α-1-O-serine/threonine, serving as a competitive inhibitor for β1,3-galactosyltransferase involved in O-glycan chain extension. This inhibition affects mucin synthesis and alters the glycosylation patterns on cell surfaces, which can significantly impact cellular interactions and viral infectivity .
Effects on HIV Replication
Recent studies have highlighted the role of BAGN in enhancing HIV replication and viral outgrowth in vitro. Key findings from research indicate that:
- Increased HIV Infection Rates : Treatment with BAGN resulted in a 7.6-fold increase in the percentage of HIV-infected cells compared to untreated controls (p = 0.0115) and a 7.1-fold increase in viral particles in culture supernatants (p = 0.0029) .
- Enhanced Viral Production : When cells were infected with virus grown in the presence of BAGN, there was a dramatic increase in infection rates (30-fold), intracellular p24 levels (1.5-fold), and secreted viral particles (74-fold) compared to controls (p < 0.0001) .
- Altered Cell Surface Markers : BAGN-treated cells exhibited decreased expression of CD25 and CCR5 but increased HLA-DR surface expression, correlating positively with the number of infected cells .
Case Studies
A series of experiments conducted using PHA-blast target cells from HIV-negative donors demonstrated the consistent effects of BAGN on HIV replication:
Study Parameter | Control (No BAGN) | BAGN Treatment | Statistical Significance |
---|---|---|---|
Percentage of HIV-Infected Cells | Baseline | 7.6-fold increase | p = 0.0115 |
Viral Particles in Supernatants | Baseline | 7.1-fold increase | p = 0.0029 |
Intracellular p24 Levels | Baseline | 1.5-fold increase | p = 0.0433 |
Secreted Viral Particles | Baseline | 74-fold increase | p < 0.0001 |
These results underscore the potential of BAGN as a tool for studying viral dynamics and host-pathogen interactions.
Implications for Therapeutic Strategies
The ability of BAGN to enhance viral outgrowth suggests it may be beneficial in research contexts aimed at understanding latent HIV reservoirs and developing strategies for viral eradication. By improving viral production in latency models, BAGN could facilitate studies on latency-reversing agents and their efficacy .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R,6S)-5-amino-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c14-10-12(17)11(16)9(6-15)19-13(10)18-7-8-4-2-1-3-5-8/h1-5,9-13,15-17H,6-7,14H2/t9-,10-,11+,12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTAXQWRKKWROR-LBELIVKGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.